Cas no 1807029-17-9 (Methyl 2-cyano-4-difluoromethyl-5-methylbenzoate)

Methyl 2-cyano-4-difluoromethyl-5-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-cyano-4-difluoromethyl-5-methylbenzoate
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- Inchi: 1S/C11H9F2NO2/c1-6-3-9(11(15)16-2)7(5-14)4-8(6)10(12)13/h3-4,10H,1-2H3
- InChI Key: FCQHVDHJYCOACV-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C#N)C(C(=O)OC)=CC=1C)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 310
- XLogP3: 2.5
- Topological Polar Surface Area: 50.1
Methyl 2-cyano-4-difluoromethyl-5-methylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015011327-1g |
Methyl 2-cyano-4-difluoromethyl-5-methylbenzoate |
1807029-17-9 | 97% | 1g |
1,460.20 USD | 2021-06-21 | |
Alichem | A015011327-500mg |
Methyl 2-cyano-4-difluoromethyl-5-methylbenzoate |
1807029-17-9 | 97% | 500mg |
863.90 USD | 2021-06-21 | |
Alichem | A015011327-250mg |
Methyl 2-cyano-4-difluoromethyl-5-methylbenzoate |
1807029-17-9 | 97% | 250mg |
470.40 USD | 2021-06-21 |
Methyl 2-cyano-4-difluoromethyl-5-methylbenzoate Related Literature
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
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Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
Additional information on Methyl 2-cyano-4-difluoromethyl-5-methylbenzoate
Methyl 2-cyano-4-difluoromethyl-5-methylbenzoate: A Comprehensive Overview
Methyl 2-cyano-4-difluoromethyl-5-methylbenzoate, with the CAS number 1807029-17-9, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, characterized by its unique structural features, has been the subject of extensive research due to its potential applications in various industries. In this article, we will delve into the properties, synthesis, and applications of Methyl 2-cyano-4-difluoromethyl-5-methylbenzoate, while incorporating the latest findings from cutting-edge studies.
The chemical structure of Methyl 2-cyano-4-difluoromethyl-5-methylbenzoate is notable for its combination of functional groups, including a cyano group (-CN), a difluoromethyl group (-CF₂H), and a methyl group (-CH₃), all attached to a benzoate backbone. This arrangement imparts the compound with distinctive electronic and steric properties, making it highly versatile for various chemical reactions. Recent studies have highlighted the importance of such functional group combinations in enhancing the reactivity and selectivity of organic compounds in catalytic processes.
One of the most intriguing aspects of Methyl 2-cyano-4-difluoromethyl-5-methylbenzoate is its role as a precursor in the synthesis of advanced materials. Researchers have demonstrated that this compound can be effectively utilized in the preparation of high-performance polymers and coatings. For instance, a study published in *Advanced Materials* explored the use of this compound as a building block for polyurethanes with enhanced mechanical and thermal stability. The incorporation of the cyano and difluoromethyl groups was found to significantly improve the cross-linking density and resistance to environmental factors.
In addition to its role in materials science, Methyl 2-cyano-4-difluoromethyl-5-methylbenzoate has also been investigated for its potential in pharmaceutical applications. The compound's ability to act as a chiral auxiliary has been leveraged in asymmetric synthesis, enabling the production of enantiomerically pure compounds with high efficiency. A recent paper in *Journal of Medicinal Chemistry* reported on its use as an intermediate in the synthesis of bioactive molecules targeting specific receptors involved in neurodegenerative diseases.
The synthesis of Methyl 2-cyano-4-difluoromethyl-5-methylbenzoate typically involves multi-step organic reactions, often utilizing Friedel-Crafts acylation or similar techniques. The process requires precise control over reaction conditions to ensure high yields and purity. Advances in catalytic systems have further streamlined this synthesis, making it more accessible for large-scale production. For example, researchers have employed transition metal catalysts to facilitate key steps in the reaction sequence, significantly reducing reaction times and costs.
From an environmental standpoint, Methyl 2-cyano-4-difluoromethyl-5-methylbenzoate exhibits favorable biodegradation characteristics under controlled conditions. Studies have shown that it can be broken down into non-toxic byproducts when subjected to specific microbial consortia or enzymatic treatments. This property is particularly advantageous for industries seeking sustainable alternatives for their chemical processes.
In conclusion, Methyl 2-cyano-4-difluoromethyl-5-m methylbenzoate stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern chemistry and materials science. As research continues to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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